Hexamethylenediamine: A Laboratory-Scale Synthesis and Purification Guide
Hexamethylenediamine: A Laboratory-Scale Synthesis and Purification Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the laboratory-scale synthesis and purification of hexamethylenediamine (HMDA), a crucial diamine intermediate in the synthesis of polyamides, notably Nylon 6,6.[1][2] This document outlines prevalent synthesis methodologies, detailed purification protocols, and critical safety considerations for handling the associated chemical agents.
Synthesis of Hexamethylenediamine
The industrial production of hexamethylenediamine is predominantly achieved through the catalytic hydrogenation of adiponitrile (B1665535).[3][4] This method is also adaptable for laboratory-scale synthesis. An alternative, emerging route involves the biocatalytic conversion of adipic acid.[5][6]
1.1. Catalytic Hydrogenation of Adiponitrile
The most common method for producing HMDA is the hydrogenation of adiponitrile (ADN) in the presence of a metal catalyst.[3][4] The reaction proceeds via a two-step hydrogenation, with 6-aminohexanenitrile (B1265705) (AHN) as an intermediate.
Reaction Pathway: NC-(CH₂)₄-CN (Adiponitrile) + 2H₂ → H₂N-(CH₂)₅-CN (6-Aminohexanenitrile) H₂N-(CH₂)₅-CN (6-Aminohexanenitrile) + 2H₂ → H₂N-(CH₂)₆-NH₂ (Hexamethylenediamine)
Common catalysts for this reaction include Raney Nickel (Raney Ni) and Raney Cobalt (Raney Co).[3] The reaction is typically carried out in a high-pressure reactor. To minimize the formation of by-products such as secondary and tertiary amines, excess ammonia (B1221849) is often used in industrial processes.[4][7] However, studies have shown high yields can be achieved under alkali-free conditions.[3][8]
1.2. Biocatalytic Conversion of Adipic Acid
An alternative "green" synthesis route involves the one-pot biocatalytic conversion of adipic acid to HMDA.[5][6] This process utilizes a cascade of enzymatic reactions involving carboxylic acid reductases (CARs) and transaminases (TAs).[5][6] While promising, this method is still largely in the research and development phase but presents a potential pathway from renewable feedstocks.[5][6] The process involves two sequential reduction and amination steps.[5][6]
Purification of Hexamethylenediamine
Crude HMDA obtained from synthesis contains various impurities, which may include unreacted starting materials, intermediates like 6-aminocapronitrile, and by-products such as 1,2-diaminocyclohexane and various condensation products.[9] For applications like polymerization, high purity is essential. Common laboratory purification techniques include distillation and recrystallization.
2.1. Distillation
Distillation is a primary method for purifying crude HMDA.[10] Due to HMDA's relatively high boiling point (204-205°C), vacuum distillation is employed to prevent thermal degradation.[11]
-
Fractional Distillation: A fractional distillation column can be used to separate HMDA from lower and higher boiling point impurities.[12] For instance, water and some low-boiling impurities are removed in the initial fractions, while purified HMDA is collected as the main fraction. High-boiling by-products remain in the distillation residue.[10][13]
-
Dividing Wall Column (Petlyuk Column): Advanced distillation techniques, such as using a dividing wall column, can achieve high purity by allowing for the separation of low-boiling impurities, the desired product, and high-boiling impurities in a single column, with the purified HMDA being drawn from a side stream.[14]
-
Azeotropic Distillation: In some cases, impurities may form azeotropes with HMDA, complicating separation. Specific procedures, such as the addition of potassium hydroxide, can convert low-boiling impurities into high-boiling compounds that are more easily separated by distillation.[13][15]
2.2. Recrystallization
Recrystallization is an effective technique for obtaining high-purity solid HMDA.[9][16][17] The principle relies on the differential solubility of HMDA and its impurities in a given solvent at different temperatures.[17][18]
A suitable solvent for recrystallizing HMDA is one in which HMDA is highly soluble at elevated temperatures but sparingly soluble at lower temperatures. Hydrocarbons with 5 to 12 carbon atoms, such as cyclohexane (B81311) and hexane, have been shown to be effective.[12][16] The process involves dissolving the impure HMDA in a minimal amount of the hot solvent, filtering the hot solution to remove insoluble impurities, and then allowing the solution to cool slowly to induce crystallization of pure HMDA.[16][17][18]
Data Summary
Table 1: Synthesis of Hexamethylenediamine via Adiponitrile Hydrogenation
| Parameter | Raney Ni Catalyst | Raney Co Catalyst | Reference |
| Reaction Temperature | 60 - 100 °C | 60 - 80 °C | [3] |
| H₂ Pressure | 8 MPa | 8 MPa | [3] |
| Optimal Temperature | 100 °C | 80 °C | [3] |
| Max HMDA Yield | 100% | ~97% | [3] |
| Key Condition for High Yield | High HMDA content in reactant | High HMDA content in reactant | [3] |
Table 2: Purification of Hexamethylenediamine
| Method | Key Parameters | Achieved Purity/Result | Reference |
| Vacuum Distillation | Head Temperature: ~113°C, Pressure: ~42 mm Hg | Removal of polarographically reducible impurities. | [15] |
| Distillation with KOH | 0.01 to 1.0 wt% KOH added to feed. | Converts low-boiling impurities to high-boiling residue. | [13] |
| Recrystallization | Solvent: Cyclohexane; Dissolution Temp: 30-60°C; Crystallization Temp: 0-20°C. | Separation of crystalline HMDA from solvent. | [16] |
| Fractional Distillation & Recrystallization | Distillation at 10 mm Hg followed by 5x recrystallization from hexane. | Purity >99.6 mole percent. | [12] |
Experimental Protocols
4.1. Protocol 1: Synthesis by Hydrogenation of Adiponitrile (Illustrative Lab Scale)
-
Warning: This procedure involves high-pressure hydrogen gas and flammable materials. It must be conducted in a properly rated high-pressure reactor (autoclave) within a fume hood by trained personnel.
-
Catalyst Preparation: Activate Raney Ni catalyst according to standard procedures.
-
Reactor Charging: To a high-pressure autoclave, add the activated Raney Ni catalyst (e.g., ADN/catalyst weight ratio of 15).[3]
-
Add the reactant solution, consisting of adiponitrile and a small amount of previously synthesized HMDA (e.g., ADN/HMDA volumetric ratio of 0.2).[3] The presence of HMDA in the initial charge has been shown to improve selectivity.[3]
-
Reaction: Seal the reactor and purge several times with nitrogen, followed by hydrogen.
-
Pressurize the reactor with hydrogen to 8 MPa.[3]
-
Begin stirring and heat the reactor to 80-100°C.[3]
-
Maintain the reaction for the required time (e.g., 45-60 minutes), monitoring hydrogen uptake.
-
Work-up: After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.
-
Filter the reaction mixture under an inert atmosphere to remove the catalyst. The resulting solution is crude HMDA.
4.2. Protocol 2: Purification by Recrystallization
-
Dissolution: Place the crude HMDA in an Erlenmeyer flask. Add a minimal amount of cyclohexane.[16]
-
Heat the mixture with gentle stirring on a hot plate in a fume hood to a temperature sufficient to dissolve the HMDA completely (typically 30-60°C).[16] Avoid boiling.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. If the solution is colored, activated carbon can be added to the hot solution before filtration to adsorb colored impurities.[17]
-
Crystallization: Cover the flask and allow the hot, clear filtrate to cool slowly to room temperature. Crystal formation should begin.
-
Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal yield.[16][17]
-
Isolation: Collect the purified HMDA crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold cyclohexane to remove any residual mother liquor.
-
Drying: Dry the crystals in a vacuum oven at a low temperature (below its melting point of approx. 42°C) to remove residual solvent.
Safety and Handling
Hexamethylenediamine is a corrosive and hazardous chemical that requires careful handling.[19][20][21][22][23]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., Butyl, Neoprene), safety goggles with side shields, a face shield, and a lab coat or chemical-resistant apron.[19][22][23]
-
Ventilation: Handle HMDA in a well-ventilated area, preferably within a chemical fume hood, to avoid inhaling dust or vapors.[19][20]
-
Handling Precautions: Avoid contact with skin and eyes.[19] Molten HMDA can cause severe burns.[19] Avoid creating dust. Use non-sparking tools and prevent electrostatic discharge.[20]
-
Storage: Store in a tightly closed container in a dry, well-ventilated place, segregated from strong oxidants and acids.[19][20]
-
First Aid:
-
Skin Contact: Immediately wash the affected area thoroughly with plenty of water. Remove contaminated clothing. For burns from molten material, cool the area with running water and seek immediate hospital treatment.[19]
-
Eye Contact: Immediately flush eyes with running water for at least 15 minutes, holding eyelids open. Seek immediate medical attention from an eye specialist.[19]
-
Ingestion: Rinse mouth with water and drink 200-300 ml of water. Do not induce vomiting. Seek immediate medical attention.[19]
-
-
Spill Response: In case of a spill, evacuate the area. Remove ignition sources. Collect the spilled material using appropriate tools and place it in a sealed container for disposal as hazardous waste.[23]
References
- 1. Understanding Adipic Acid and Its Role in Hexamethylenediamine Production - Shandong Qibo New Energy Co., Ltd. [qiboch.com]
- 2. benchchem.com [benchchem.com]
- 3. Hydrogenation of Adiponitrile to Hexamethylenediamine over Raney Ni and Co Catalysts [mdpi.com]
- 4. globallcadataaccess.org [globallcadataaccess.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. One-Pot Biocatalytic Transformation of Adipic Acid to 6-Aminocaproic Acid and 1,6-Hexamethylenediamine Using Carboxylic Acid Reductases and Transaminases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. US3461167A - Process for making hexamethylene-diamine from adiponitrile - Google Patents [patents.google.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. cdn.intratec.us [cdn.intratec.us]
- 11. gtilaboratorysupplies.com [gtilaboratorysupplies.com]
- 12. apps.dtic.mil [apps.dtic.mil]
- 13. US2987452A - Method for the purification of hexamethylenediamine - Google Patents [patents.google.com]
- 14. patents.justia.com [patents.justia.com]
- 15. CH393353A - Process for removing impurities from hexamethylene diamine - Google Patents [patents.google.com]
- 16. US3510522A - Purification of hexamethylenediamine by recrystallization from cyclohexane - Google Patents [patents.google.com]
- 17. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 18. people.chem.umass.edu [people.chem.umass.edu]
- 19. download.basf.com [download.basf.com]
- 20. echemi.com [echemi.com]
- 21. carlroth.com:443 [carlroth.com:443]
- 22. spectrumchemical.com [spectrumchemical.com]
- 23. nj.gov [nj.gov]
